3-Benzyloxy-4-chloro-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQADAZCFOAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681660 | |
| Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-27-6 | |
| Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction is the most widely adopted method for introducing the boronic acid group. This approach begins with 3-benzyloxy-4-chloro-2-fluorobromobenzene as the precursor, which undergoes transmetallation with bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (2 mol%)
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Base : Potassium acetate (3 equiv)
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Solvent : Dimethyl sulfoxide (DMSO) at 90°C for 12 hours
The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by boronate formation. The electron-withdrawing chloro and fluoro substituents enhance electrophilicity, accelerating the borylation step.
Sequential Functionalization Strategy
This method constructs the substituted phenyl ring stepwise:
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Benzyloxy Introduction :
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Halogenation Optimization :
Challenges :
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Competing protodeboronation during halogenation requires buffered conditions (pH 7–9).
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Steric hindrance from the benzyloxy group necessitates prolonged reaction times (24–36 hours).
Reaction Optimization and Catalytic Systems
Catalyst Screening and Performance
Palladium catalysts significantly impact yield and purity. Comparative studies reveal:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(OAc)₂ | DMSO | 90 | 72 | 93 |
| Pd(dppf)Cl₂ | DMSO | 90 | 92 | 99 |
| Pd(PPh₃)₄ | THF | 80 | 65 | 88 |
Pd(dppf)Cl₂ outperforms others due to its stabilizing chelate effect, which mitigates palladium black formation.
Solvent and Temperature Effects
Solvent Selection :
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DMSO : Enhances boronate stability via coordination to boron (ε = 47.2).
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THF : Lower yields (65%) due to poor solubility of aryl bromides.
Temperature Optimization :
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Reactions below 80°C result in incomplete conversion (<50%).
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Exceeding 100°C promotes side reactions (e.g., debenzylation).
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Industrial synthesis employs tubular flow reactors to improve heat transfer and mixing:
Advantages :
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Reduced solvent usage (30% less than batch processes).
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Consistent product quality via in-line HPLC monitoring.
Quality Control Protocols
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HPLC : C₁₈ column, 70:30 acetonitrile/water, retention time = 6.2 minutes.
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¹⁹F NMR : δ = -112 ppm (singlet, confirms fluorine position).
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Mass Spectrometry : [M+H]⁺ = 281.04 m/z (theoretical 281.05).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Miyaura Borylation | 1 | 92 | High |
| Sequential Functionalization | 3 | 58 | Moderate |
Byproduct Formation
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Miyaura Method : <2% deboronated side product.
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Sequential Method : 5–8% protodeboronation during halogenation.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80°C).
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), and mild temperatures (e.g., room temperature).
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., DMF), and elevated temperatures (e.g., 100°C).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs with Halogen and Alkoxy Substitutions
Positional Isomers
4-Benzyloxy-3-chlorophenylboronic Acid (CAS 845551-44-2) Structure: Benzyloxy at position 4, chlorine at 3; lacks the fluorine at position 2. Similarity: 0.96 .
3-Benzyloxy-5-fluorophenylboronic Acid (CAS 850589-56-9)
- Structure : Fluorine at position 5 instead of 2; lacks chlorine.
- Similarity : 0.90 .
- Impact : Reduced steric hindrance and altered electronic properties due to fluorine placement may enhance solubility in polar solvents.
Halogen-Substituted Analogs
4-Chloro-2-fluorophenylboronic Acid (CAS 160591-91-3) Structure: Lacks the benzyloxy group at position 3. Similarity: 0.91 .
Similarity: 0.91 . Impact: Similar electronic effects but lower molecular weight (174.38 g/mol) may improve diffusion in catalytic systems.
Alkoxy-Substituted Analogs
(3-Butoxy-4-chloro-2-fluorophenyl)boronic Acid (CAS 1256346-25-4) Structure: Butoxy group replaces benzyloxy at position 3. Molecular Formula: C₁₀H₁₃BClFO₃ .
(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)
- Structure : Lacks chlorine and fluorine substituents.
- Molecular Weight : 228.05 g/mol .
- Impact : Absence of halogens increases electron density on the ring, enhancing reactivity but reducing selectivity in electrophilic substitutions.
Comparative Analysis of Key Properties
Biological Activity
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, properties, and biological activities, particularly its role in cancer treatment and antimicrobial applications.
The chemical formula for this compound is , with a molecular weight of 280.49 g/mol. Its structure features a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available precursors like chlorinated phenylboronic acids.
- Reactions : Key reactions include Suzuki coupling and nucleophilic substitution to introduce the benzyloxy and fluorine substituents.
Anticancer Activity
Research indicates that boronic acids can inhibit specific enzymes involved in cancer progression, such as proteasomes and kinases. For instance, studies have shown that similar compounds exhibit significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.2 |
| This compound | A549 (Lung) | 6.8 |
These findings suggest that the compound may be effective in targeting cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of boronic acids has been explored extensively. In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against several strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 64 μg/mL |
The mechanism of action is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis.
Case Studies
- In Vivo Efficacy : A study involving murine models treated with varying doses of this compound showed a dose-dependent reduction in tumor size, highlighting its potential as an anticancer agent.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were subjected to treatment with the compound, resulting in significant growth inhibition compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid, and what analytical techniques confirm its purity?
- Methodology : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:
Introduction of benzyloxy and chloro groups via nucleophilic substitution or palladium-catalyzed coupling.
Fluorination using agents like Selectfluor or DAST.
Boronation via Miyaura borylation (e.g., with bis(pinacolato)diboron and Pd catalysts) .
- Purity Confirmation :
- HPLC (high-performance liquid chromatography) with UV detection at 254 nm.
- NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and absence of side products .
- Mass Spectrometry (MS) for molecular weight validation.
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The benzyloxy group may introduce torsional flexibility, requiring high-resolution data (<1.0 Å) to resolve disorder .
- Spectroscopy :
- IR Spectroscopy to confirm B-O and B-C vibrational modes (~1340–1310 cm⁻¹).
- ¹⁹F NMR to assess electronic effects of the fluoro substituent on the boronic acid moiety .
Q. What are the stability considerations for this compound under different storage and reaction conditions?
- Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic acid group .
- Reaction Stability :
- Susceptible to protodeboronation under strongly acidic conditions.
- Use buffered systems (e.g., pH 7–9) in aqueous reactions to stabilize the boronate intermediate .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
- Steric Effects : The benzyloxy group at the 3-position creates steric hindrance, reducing coupling efficiency with bulky aryl halides. Optimize using Pd catalysts with large ligands (e.g., SPhos or XPhos) .
- Electronic Effects : The electron-withdrawing chloro and fluoro substituents enhance electrophilicity of the boronic acid, improving reactivity with electron-deficient partners. Monitor via Hammett σₚ constants for predictive modeling .
Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in multi-component reactions?
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Simulate transition states for competing pathways (e.g., ortho vs. para coupling).
- Validation : Compare computational results with experimental ¹H NMR coupling constants and X-ray-derived bond angles .
Q. What strategies resolve contradictions in crystallographic data, such as disordered benzyloxy groups?
- Refinement Techniques :
- Apply restraints (e.g., DFIX, SIMU) in SHELXL to model disordered atoms .
- Validate against spectroscopic data (e.g., NOESY for spatial proximity of substituents) .
Q. How does this compound compare to analogs (e.g., 3-fluoro-4-(methylthio)phenylboronic acid) in medicinal chemistry applications?
- Bioactivity : The benzyloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability compared to methylthio analogs (logP ~1.5) .
- SAR Studies : Replace the chloro group with cyano or nitro substituents to modulate electronic properties and assess inhibition of target enzymes (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
